molecular formula C23H23N3O4S B2622706 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921519-37-1

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

カタログ番号: B2622706
CAS番号: 921519-37-1
分子量: 437.51
InChIキー: SINALDHNXSCYJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival [https://www.nature.com/articles/s41598-021-81492-1]. This compound has emerged as a critical pharmacological tool for dissecting the complex pathophysiology of neurological disorders and cancers. In neuroscience research, it is utilized to investigate the role of GSK-3β in tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles in Alzheimer's disease models; by inhibiting GSK-3β, this compound helps elucidate pathways towards synaptic protection and cognitive resilience [https://pubmed.ncbi.nlm.nih.gov/25766369/]. Furthermore, its application extends to oncology, where aberrant GSK-3β activity is implicated in tumor cell proliferation and survival. Researchers employ this inhibitor to probe mechanisms of apoptosis induction and to sensitize cancer cells to conventional chemotherapeutics, particularly in contexts where the Wnt/β-catenin pathway is dysregulated [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072504/]. Its high selectivity profile makes it an invaluable compound for validating GSK-3β as a therapeutic target and for exploring novel intervention strategies in a range of diseases.

特性

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-29-18-10-16(11-19(13-18)30-2)22(28)25-23-24-17(14-31-23)12-21(27)26-9-5-7-15-6-3-4-8-20(15)26/h3-4,6,8,10-11,13-14H,5,7,9,12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINALDHNXSCYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. The compound combines elements of thiazole and benzamide, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C23H27N5OS
  • Molecular Weight : 421.55838 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, particularly through modulation of signaling pathways associated with tumor growth.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity : Some derivatives of thiazole and benzamide have demonstrated antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural components suggest a potential for similar activity.

Case Studies and Experimental Results

  • Cancer Cell Line Studies : In vitro studies have indicated that compounds similar to N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibit cytotoxic effects against various cancer cell lines. For instance:
    • A study reported that related compounds showed IC50 values ranging from 10 μM to 30 μM against breast cancer cell lines (T47D and MCF7) .
    • Another study indicated promising results against colon carcinoma cells (HCT116), with some derivatives achieving IC50 values as low as 6.2 μM .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
  • Synergistic Effects : Combinations of this compound with other chemotherapeutic agents have been tested for synergistic effects, enhancing overall efficacy against resistant cancer strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in T47D and HCT116 cells
AntioxidantPotential protective effects
AntimicrobialSimilar compounds show activity
Enzyme InhibitionModulation of cancer-related enzymes

類似化合物との比較

Research Implications

The target compound’s structural uniqueness lies in its combination of a flexible thiazole-dihydroquinoline core and polar dimethoxybenzamide group. This design may address limitations of existing analogs:

  • Improved Solubility : Dimethoxy groups mitigate the hydrophobicity seen in trifluoromethyl- or halogen-containing analogs.
  • Target Selectivity : The thiazole ring may confer selectivity for kinases or GPCRs over off-target enzymes.

Further studies should prioritize:

  • Crystallographic Analysis : Using SHELX-based refinement () to resolve its 3D structure and hydrogen-bonding patterns .
  • In Vitro Screening: Comparative assays against dihydroquinoline- and thiazole-containing drugs (e.g., antimalarials, kinase inhibitors).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。